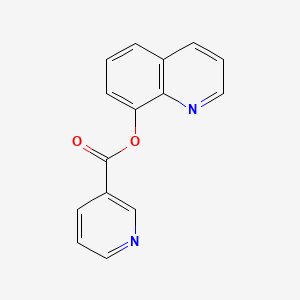
Germanium;titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Germanium-titanium compounds are a class of materials that combine the unique properties of germanium and titanium. Germanium is a lustrous, hard, grayish-white metalloid in the carbon group, known for its semiconductor properties . Titanium is a strong, low-density, highly corrosion-resistant metal with a silver color . When combined, these elements form compounds that exhibit unique physical and chemical properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
The preparation of germanium-titanium compounds can be achieved through several synthetic routes. One common method involves the reaction of titanium with pure germanium at low temperatures to form Ti6Ge5. This initial stage is characterized by diffusion-controlled reactions. Upon completion, Ti6Ge5 reacts with the remaining germanium to form TiGe2, which is isomorphous with C54 TiSi2 . Industrial production methods often involve the use of high-purity germanium and titanium powders, which are mixed and subjected to high-temperature conditions to facilitate the formation of the desired compounds .
Analyse Des Réactions Chimiques
Germanium-titanium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution. For example, titanium reacts with halogens at elevated temperatures to produce titanium halides . In the case of germanium-titanium compounds, the formation of TiGe2 involves a nucleation-controlled process . Common reagents used in these reactions include halogens, hydrogen, and various organic compounds. The major products formed from these reactions include titanium halides, titanium nitrides, and various germanium-containing compounds .
Applications De Recherche Scientifique
Germanium-titanium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their unique electronic properties . In biology and medicine, germanium-titanium compounds have shown potential in the development of new therapeutic agents and diagnostic tools . For example, germanium-containing compounds have been studied for their antiviral, anti-inflammatory, and immunomodulatory properties . In industry, these compounds are used in the production of advanced materials, such as high-strength alloys and semiconductor devices .
Mécanisme D'action
The mechanism of action of germanium-titanium compounds involves their interaction with various molecular targets and pathways. For instance, germanium compounds have been shown to modulate immune responses and exhibit antioxidant properties . The interaction of germanium with biological molecules can lead to the formation of reactive oxygen species, which play a role in cellular signaling and defense mechanisms . Titanium, on the other hand, is known for its biocompatibility and is often used in medical implants and prosthetics . The combination of these elements in germanium-titanium compounds can result in synergistic effects, enhancing their overall biological activity .
Comparaison Avec Des Composés Similaires
Germanium-titanium compounds can be compared with other similar compounds, such as titanium-silicon and titanium-tin compounds. While all these compounds share some common properties, such as high strength and corrosion resistance, germanium-titanium compounds are unique in their semiconductor properties and potential biological applications . Similar compounds include TiSi2 and TiSn2, which are used in various industrial applications, including electronics and materials science . The unique combination of germanium and titanium in these compounds provides distinct advantages in terms of electronic properties and biocompatibility .
Propriétés
Formule moléculaire |
GeTi |
|---|---|
Poids moléculaire |
120.50 g/mol |
Nom IUPAC |
germanium;titanium |
InChI |
InChI=1S/Ge.Ti |
Clé InChI |
ZPPUVHMHXRANPA-UHFFFAOYSA-N |
SMILES canonique |
[Ti].[Ge] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


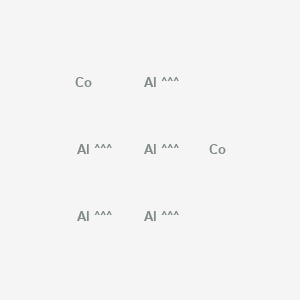
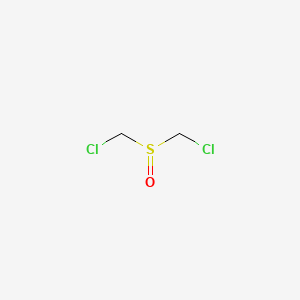
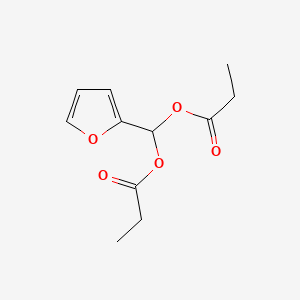

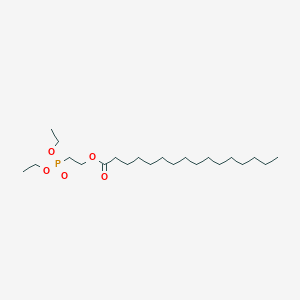

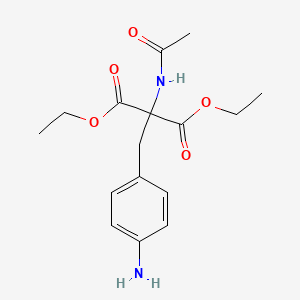
![Ethyl 2-[1,3-benzodioxol-5-yl(hydroxy)(3,4,5-trimethoxyphenyl)methyl]butanoate](/img/structure/B14730732.png)
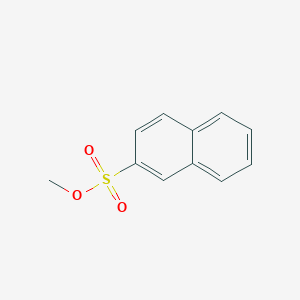
![Diethyl-[3-[(4-methoxyphenyl)carbamoyloxy]phenyl]-methyl-azanium](/img/structure/B14730745.png)

![N-benzyl-2-[(4-ethoxyphenyl)carbamoyl-(2-methylpropyl)amino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14730749.png)

